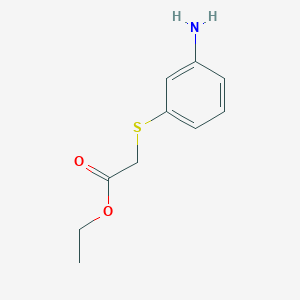
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, which is further connected to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-phenylmethoxypyridin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(benzyloxy)pyridine.
Reaction with Methyl Bromoacetate: The 5-(benzyloxy)pyridine is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles or nucleophiles can be introduced using reagents like halogens, alkylating agents, or nucleophilic bases.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Ester reduction can produce the corresponding alcohol.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(5-phenylmethoxypyridin-2-yl)acetate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[5-(methoxy)pyridin-2-yl]acetate
- Methyl 2-[5-(ethoxy)pyridin-2-yl]acetate
- Methyl 2-[5-(phenoxy)pyridin-2-yl]acetate
Uniqueness
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)9-13-7-8-14(10-16-13)19-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3 |
InChI Key |
JLYNRSSJXKUWNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}carbamate](/img/structure/B8603113.png)




![9-Chloro-9-borabicyclo[3.3.1]nonane](/img/structure/B8603154.png)


![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-2H-1,2,3-triazole](/img/structure/B8603165.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-YL]amino}propan-1-OL](/img/structure/B8603184.png)
